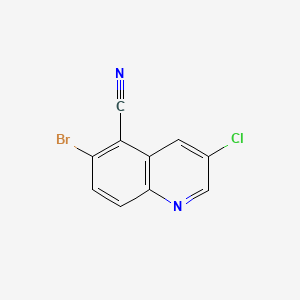![molecular formula C7H2Cl3N3 B13925195 4,6,7-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B13925195.png)
4,6,7-Trichloropyrido[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,7-Trichloropyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of three chlorine atoms at positions 4, 6, and 7 on the pyridopyrimidine ring. It has a molecular formula of C7H2Cl3N3 and a molecular weight of 234.47 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloropyrido[3,2-d]pyrimidine typically involves the chlorination of pyrido[3,2-d]pyrimidine. One common method involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where pyrido[3,2-d]pyrimidine is treated with POCl3 to introduce chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反应分析
Types of Reactions
4,6,7-Trichloropyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridopyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) for methoxylation and ammonia (NH3) for amination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, methoxylation yields 4,6,7-trimethoxypyrido[3,2-d]pyrimidine, while amination produces 4,6,7-triaminopyrido[3,2-d]pyrimidine .
科学研究应用
4,6,7-Trichloropyrido[3,2-d]pyrimidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4,6,7-Trichloropyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2,4,7-Trichloropyrido[2,3-d]pyrimidine: Similar in structure but differs in the position of chlorine atoms.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrrolo ring instead of a pyrido ring.
2,4-Dichlorothieno[3,2-d]pyrimidine: Contains a thieno ring instead of a pyrido ring.
Uniqueness
4,6,7-Trichloropyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution reactions and its potential as a kinase inhibitor make it a valuable compound in both research and industrial applications .
属性
分子式 |
C7H2Cl3N3 |
|---|---|
分子量 |
234.5 g/mol |
IUPAC 名称 |
4,6,7-trichloropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl3N3/c8-3-1-4-5(13-6(3)9)7(10)12-2-11-4/h1-2H |
InChI 键 |
VADDLBFDUDZCEA-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC(=C1Cl)Cl)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
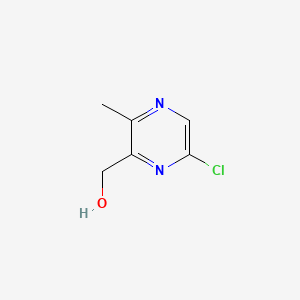

![Ethyl 6-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B13925134.png)
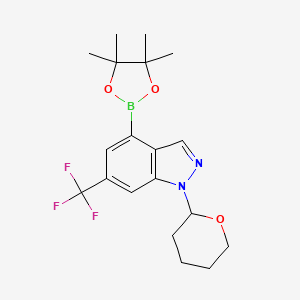
![tert-Butyl [3-(4-nitrophenyl)propyl]carbamate](/img/structure/B13925145.png)
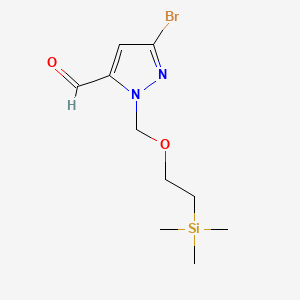
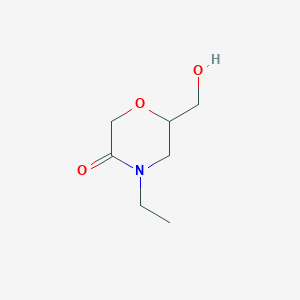
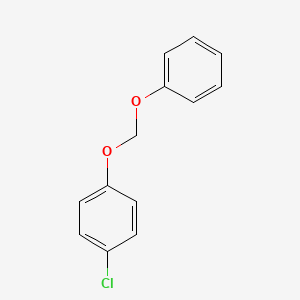
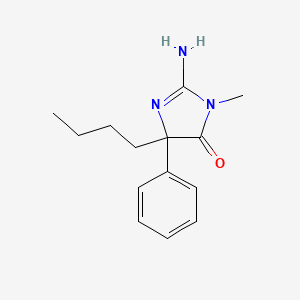
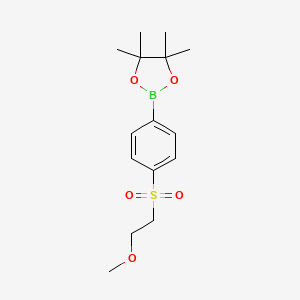
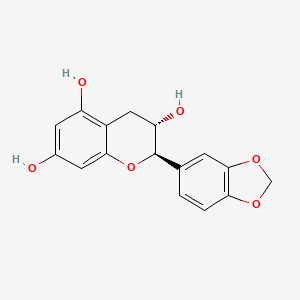
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)
